

Cofroglipatin: A Technical Deep Dive into a Long-Acting DPP-4 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cofroglipatin

Cat. No.: B10857050

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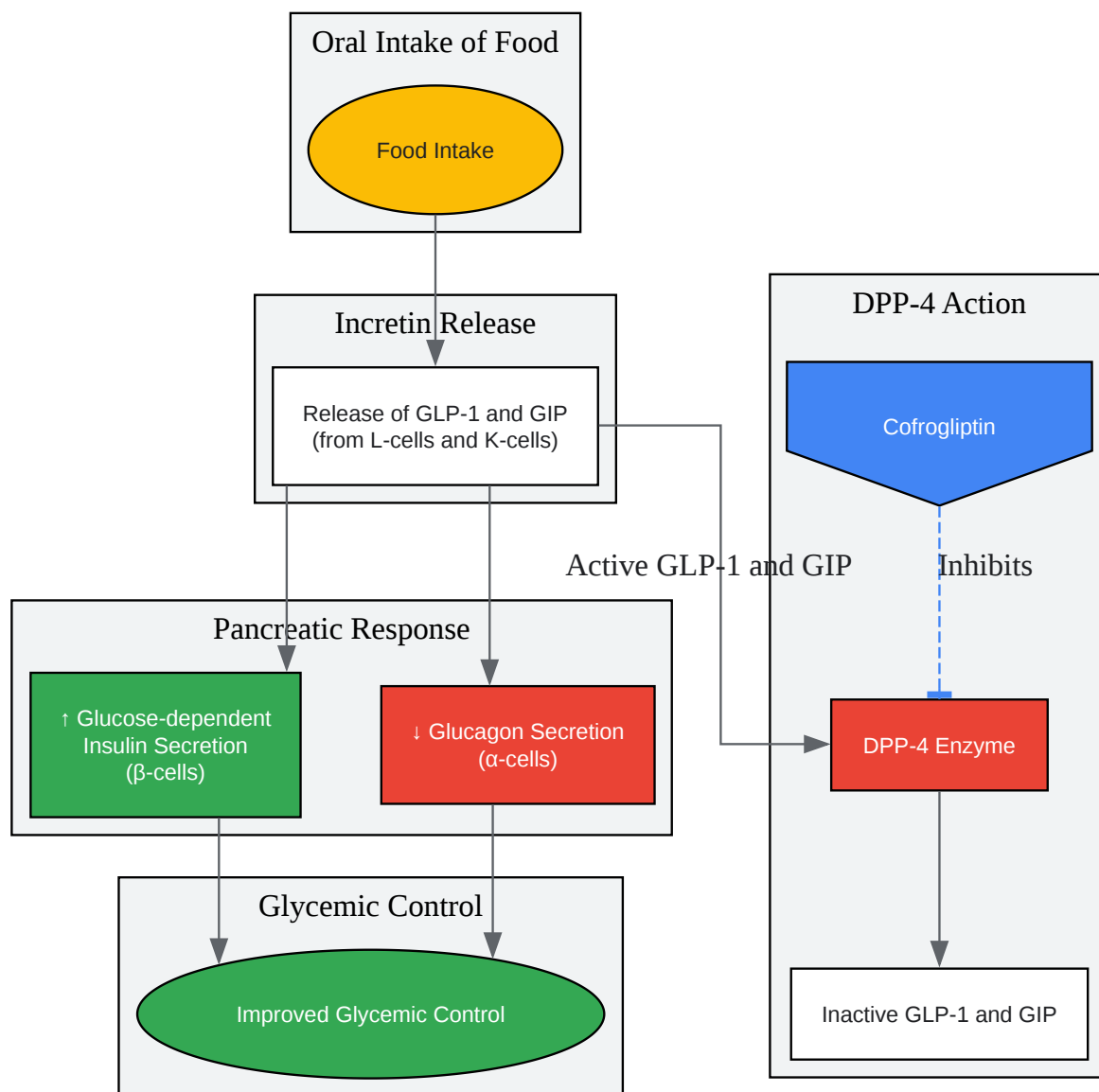
For Researchers, Scientists, and Drug Development Professionals

Introduction

Cofroglipatin (HSK7653) is an orally administered, potent, and long-acting inhibitor of dipeptidyl peptidase-4 (DPP-4) developed for the treatment of type 2 diabetes mellitus (T2DM).[1] Its extended duration of action allows for a less frequent, biweekly dosing regimen, which may offer advantages in patient compliance and adherence to therapy.[2] This technical guide provides a comprehensive overview of the preclinical and clinical data available for **Cofroglipatin**, with a focus on its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy and safety.

Mechanism of Action

Cofroglipatin exerts its therapeutic effect by selectively inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).[3] By inhibiting DPP-4, **Cofroglipatin** increases the circulating levels of active GLP-1 and GIP.[3] This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β -cells and suppresses glucagon release from pancreatic α -cells, leading to improved glycemic control.[3]



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Figure 1: Mechanism of Action of **Cofroglipitin**.

Preclinical Pharmacology

In Vitro DPP-4 Inhibition

Cofroglipatin is a potent inhibitor of the DPP-4 enzyme, with a reported half-maximal inhibitory concentration (IC50) value of 4.18 nM.[\[2\]](#)

Table 1: In Vitro DPP-4 Inhibitory Activity of **Cofroglipatin**

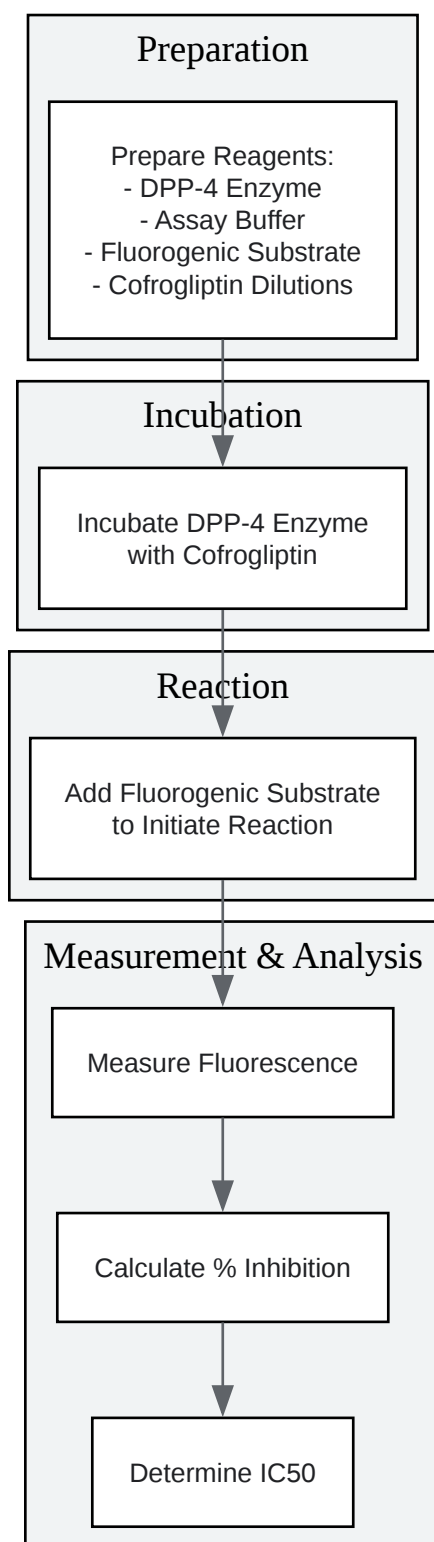
Compound	IC50 (nM)
Cofroglipatin (HSK7653)	4.18 [2]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay (General Methodology)

A standard in vitro DPP-4 inhibitor screening assay involves the use of a fluorogenic substrate to measure DPP-4 activity. The general steps are as follows:

- Reagent Preparation:
 - A DPP-4 assay buffer is prepared.
 - A solution of recombinant human DPP-4 enzyme is made.
 - A solution of a fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC) is prepared.
 - The test inhibitor (**Cofroglipatin**) is dissolved and diluted to various concentrations.
 - A known DPP-4 inhibitor (e.g., sitagliptin) is used as a positive control.
- Assay Procedure:
 - The DPP-4 enzyme, assay buffer, and either the test inhibitor or control are added to the wells of a microplate.
 - The plate is incubated to allow the inhibitor to bind to the enzyme.
 - The fluorogenic substrate is added to initiate the enzymatic reaction.
 - The plate is incubated at a controlled temperature (e.g., 37°C).

- Data Acquisition and Analysis:
 - The fluorescence intensity is measured at appropriate excitation and emission wavelengths.
 - The rate of substrate cleavage is proportional to the fluorescence signal.
 - The percentage of inhibition at each inhibitor concentration is calculated relative to the uninhibited control.
 - The IC₅₀ value is determined by fitting the concentration-response data to a suitable model.



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Figure 2: General Workflow for In Vitro DPP-4 Inhibition Assay.

In Vivo Preclinical Studies

In vivo studies in animal models have demonstrated the long-acting nature of **Cofroglipitin**. In rhesus monkeys, a single oral dose of 10 mg/kg resulted in over 80% inhibition of plasma DPP-4 for at least 12 days.[2] At the end of the second and third weeks after administration, the plasma DPP-4 inhibition rates were 76.16% and 43.41%, respectively.[2] Studies in ob/ob mice showed that **Cofroglipitin** exhibited a longer inhibition time of DPP-4 and led to a decrease in HbA1c levels at doses of 3 and 10 mg/kg.[2]

Clinical Pharmacology

Pharmacokinetics

Phase 1 studies in healthy volunteers have been conducted to evaluate the pharmacokinetic profile of **Cofroglipitin**. A single ascending dose study investigated doses ranging from 5 mg to 150 mg.[4] These studies have confirmed the long-acting nature of **Cofroglipitin**, with a reported elimination half-life of 81.8 to 131.5 hours in healthy volunteers.[4] A population pharmacokinetics and pharmacodynamics (PopPKPD) model was developed using data from the single ascending dose study to simulate the pharmacokinetic and pharmacodynamic profiles after multiple doses.[5]

Table 2: Summary of **Cofroglipitin** Pharmacokinetic Properties in Healthy Volunteers

Parameter	Value	Study Population
Doses Studied (SAD)	5, 10, 25, 50, 100, 150 mg[6]	Healthy Volunteers[6]
Elimination Half-life ($t_{1/2}$)	81.8 - 131.5 hours[4]	Healthy Volunteers[4]

Clinical Efficacy and Safety

The efficacy and safety of **Cofroglipitin** have been evaluated in several Phase 3 clinical trials, primarily in Chinese patients with type 2 diabetes.

Monotherapy: Placebo-Controlled Trial (NCT04556851)

A randomized, double-blind, placebo-controlled, Phase 3 trial evaluated the efficacy and safety of **Cofroglipitin** monotherapy in drug-naïve Chinese patients with T2DM.[7] Patients were

randomized to receive **Cofroglipitin** 10 mg, **Cofroglipitin** 25 mg, or placebo once every two weeks for 24 weeks.[7]

Table 3: Efficacy Results of **Cofroglipitin** Monotherapy at 24 Weeks (NCT04556851)

Parameter	Cofroglipitin 10 mg (n=158)	Cofroglipitin 25 mg (n=158)	Placebo (n=159)
Baseline HbA1c (%)			
Change from Baseline in HbA1c (%)			
LS Mean Difference vs. Placebo (95% CI)	-0.63% (-0.81, -0.46) [7]	-0.59% (-0.77, -0.42) [7]	-
p-value vs. Placebo	<0.0001[7]	<0.0001[7]	-
Change from Baseline in Fasting Plasma Glucose (mmol/L)			
LS Mean Difference vs. Placebo (95% CI)			
p-value vs. Placebo			

Data for Baseline HbA1c, Change from Baseline in HbA1c, and Fasting Plasma Glucose are not fully available in the provided search results and require the full publication for completion.

The study concluded that **Cofroglipitin** provided significant glycemic control over 52 weeks and was generally well-tolerated.[7]

Add-on to Metformin: Active-Controlled Trial vs. Linagliptin

A Phase 3, randomized, double-blind, active-controlled, non-inferiority trial compared the efficacy and safety of **Cofroglipitin** (10 mg and 25 mg once every two weeks) with daily

linagliptin (5 mg) as an add-on therapy in Chinese patients with T2DM inadequately controlled on metformin.[8]

Table 4: Efficacy Results of **Cofroglipatin** as Add-on to Metformin at 24 Weeks

Parameter	Cofroglipatin 10 mg Q2W	Cofroglipatin 25 mg Q2W	Linagliptin 5 mg Daily
Number of Patients			
Baseline HbA1c (%)			
LS Mean Change from Baseline in HbA1c (SE)	-0.96 (0.063)[8]	-0.99 (0.064)[8]	-1.07 (0.065)[8]
Non-inferiority to Linagliptin	Met[8]	Met[8]	-

Specific patient numbers and baseline HbA1c values are not fully detailed in the provided abstracts.

The trial demonstrated that the glucose-lowering effect of biweekly **Cofroglipatin** was non-inferior to daily linagliptin in this patient population, with a similar safety profile over 52 weeks.
[8]

Safety Profile

Across the clinical trials, **Cofroglipatin** was generally well-tolerated.[7][8] The incidence of adverse events was similar between the **Cofroglipatin** and comparator groups.[8] Importantly, no serious hypoglycemic events were reported in the active-controlled trial.[8]

Conclusion

Cofroglipatin is a potent and long-acting DPP-4 inhibitor with a pharmacokinetic profile that supports a biweekly dosing schedule. Clinical trials have demonstrated its efficacy in improving glycemic control in patients with type 2 diabetes, both as monotherapy and as an add-on to metformin, with a favorable safety and tolerability profile. Its less frequent administration offers

a potential advantage in improving patient adherence to treatment. Further research and real-world evidence will continue to delineate the role of **Cofroglipatin** in the management of type 2 diabetes.

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- To cite this document: BenchChem. [Cofroglipatin: A Technical Deep Dive into a Long-Acting DPP-4 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857050#cofroglipatin-as-a-long-acting-dpp-4-inhibitor]

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